N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENIHPCSUNEWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis methods, and the biological effects observed in various studies.
Structural Overview
The compound features a unique combination of a thiazole ring , a bromothiophene moiety , and a cyanobenzamide structure . The presence of heteroatoms like nitrogen and sulfur in the thiazole ring contributes to its chemical reactivity and biological properties.
| Component | Description |
|---|---|
| Thiazole Ring | Contains nitrogen and sulfur, enhancing reactivity. |
| Bromothiophene | Contributes to the compound's electronic properties. |
| Cyanobenzamide | Provides potential for interaction with biological targets. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Bromothiophene Intermediate : Bromination of thiophene using bromine or N-bromosuccinimide.
- Thiazole Ring Formation : Reacting the bromothiophene intermediate with thioamide in the presence of a base.
- Coupling with Cyanobenzamide : Final coupling reaction with 4-cyanobenzoyl chloride.
These methods allow for the efficient production of the compound while maintaining high purity levels.
Biological Activity
Research indicates that compounds containing thiazole and thiophene rings exhibit significant biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways.
- Antimicrobial Effects : Studies suggest it may interfere with bacterial lipid biosynthesis, leading to antimicrobial activity.
Case Studies
- Anticancer Activity :
- A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Activity :
- Another investigation revealed that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
- Cell Signaling Modulation : It may affect cellular signaling pathways critical for cancer cell survival and proliferation.
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct advantages due to its structural features:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Contains bromothiophene and phenyl rings | Anticancer activity via imine derivatives |
| 4-(5-bromothiophen-2-yl)thiazole derivatives | Similar thiazole structure | Antimicrobial properties observed |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring with methyl substitution | Strong selectivity against cancer cell lines |
Comparison with Similar Compounds
Key Observations :
- Bromothiophene substitution is shared with the sulfonamide analog in , but the absence of a sulfonamide in the target compound may reduce off-target interactions.
Pharmacological and Functional Comparisons
Physicochemical Properties
- Purity : The target compound’s analogs (e.g., MLS001166275 in ) are typically synthesized at 95% purity, aligning with industry standards for preclinical studies .
- Solubility and Stability: The cyano group’s polarity may enhance aqueous solubility compared to lipophilic analogs like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (), though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
